5-(3,5-Bis(trifluoromethyl)phenyl)oxazole
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Overview
Description
5-(3,5-Bis(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C11H5F6NO and a molecular weight of 281.16 g/mol It is characterized by the presence of an oxazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Mechanism of Action
Target of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in h-bond catalysts .
Mode of Action
It is known that compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are used in promoting organic transformations . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Result of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to play a very important role in the development of h-bond organocatalysts .
Action Environment
It is known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate oxazole precursor. One common method is the condensation reaction between 3,5-bis(trifluoromethyl)benzaldehyde and an oxazole derivative in the presence of a base such as sodium methoxide . The reaction is usually carried out under reflux conditions in a suitable solvent like methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Bis(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl or carboxyl groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
5-(3,5-Bis(trifluoromethyl)phenyl)oxazole has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Industry: It can be used in the development of advanced materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl-substituted phenyl group but differs in its functional group, being an isocyanate instead of an oxazole.
3,5-Bis(trifluoromethyl)benzaldehyde: Another related compound, used as a precursor in the synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole.
Uniqueness
This compound is unique due to the presence of both the oxazole ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)7-1-6(9-4-18-5-19-9)2-8(3-7)11(15,16)17/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBFNHKBYSSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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